4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}oxolan-3-ol
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Overview
Description
4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol is a complex organic compound featuring a pyridine ring substituted with chloro and trifluoromethyl groups, an oxolane ring, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from 3-picoline, which undergoes chlorination and fluorination to introduce the chloro and trifluoromethyl groups.
Introduction of the Oxolane Ring: The oxolane ring is introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Methylamino Group:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions in biological systems.
Mechanism of Action
The mechanism of action of 4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol involves its interaction with specific molecular targets. For instance, in agrochemical applications, it inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants . This inhibition disrupts the metabolic processes, leading to the death of the target organism.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide, which also contains a trifluoromethyl group and a pyridine ring.
Fluopicolide: Another compound with a trifluoromethyl group, used as a fungicide.
Uniqueness
4-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}oxolan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for scientific research and industrial use.
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-17(8-4-19-5-9(8)18)10-7(12)2-6(3-16-10)11(13,14)15/h2-3,8-9,18H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDYNSWEXNKZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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